molecular formula C11H13N3S2 B2385862 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine CAS No. 343374-13-0

2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine

Cat. No.: B2385862
CAS No.: 343374-13-0
M. Wt: 251.37
InChI Key: MVFDLIVJKBMVTM-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thieno[3,2-d]pyrimidine family, known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Mechanism of Action

Target of Action

The primary target of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancers, making it a promising target for antitumor agents .

Mode of Action

This compound interacts with EZH2, inhibiting its activity . This inhibition disrupts the methylation process that EZH2 mediates, leading to changes in gene expression. The exact nature of these changes depends on the specific genes affected by the inhibition of EZH2.

Biochemical Pathways

The inhibition of EZH2 affects various biochemical pathways involved in cell proliferation and survival . One of the key pathways is the PI3K/Akt pathway , which is involved in cell cycle progression, apoptosis, and cell migration . By inhibiting EZH2, this compound can disrupt these pathways, leading to antiproliferative effects.

Result of Action

The result of the action of this compound is a significant antitumor activity against various cancer cell lines . It can affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . These effects contribute to its potential as an antitumor agent.

Biochemical Analysis

Biochemical Properties

2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine has been shown to interact with several enzymes and proteins. For instance, it has been identified as a potential inhibitor of PDE4, a key enzyme involved in the regulation of intracellular levels of cyclic AMP . This interaction could potentially influence various biochemical reactions within the cell .

Cellular Effects

In cellular contexts, this compound has demonstrated significant effects. It has been shown to inhibit the proliferation of various tumor cell lines . Furthermore, it has been found to induce G2/M phase arrest and apoptosis in SKOV3 cells, a human ovarian cancer cell line .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition leads to G2/M phase arrest and subsequent apoptosis .

Metabolic Pathways

The specific metabolic pathways involving this compound are not clearly mentioned in the search results. Given its inhibitory effects on PDE4, it could potentially influence the cyclic AMP signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

2-methylsulfanyl-4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S2/c1-15-11-12-8-4-7-16-9(8)10(13-11)14-5-2-3-6-14/h4,7H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFDLIVJKBMVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)N3CCCC3)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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